8-(azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H26N6O2S2 and its molecular weight is 470.61. The purity is usually 95%.
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Scientific Research Applications
Synthetic Approaches and Derivatives
Synthesis of Purine Derivatives : The synthesis of new purine derivatives, including those with selenyl and thiadiazolyl groups, has been explored. These compounds are synthesized through methods such as aldol condensation and intramolecular ring closure, showcasing the diversity of synthetic strategies applicable to purine chemistry Gobouri, 2020; Hesek & Rybár, 1994.
Cascade Synthesis : A notable example of synthetic complexity is the cascade synthesis leading to the first imidazo[4,5-e]-thiazolo[2,3-c][1,2,4]triazine derivative. This process involves a sequence of reactions including aldol condensation and thiazole ring-opening/closing, highlighting the intricate synthetic routes possible with purine and related heterocycles Kravchenko et al., 2014.
Potential Applications
Anticancer Activity : The search for novel anticancer agents has led to the synthesis of various purine analogues. For instance, compounds with modifications in the purine core have been screened for their potential antineoplastic properties, although preliminary data have not always indicated significant activity. This ongoing research underscores the potential of purine derivatives in developing new therapeutic agents Koebel et al., 1975.
Heterocyclic System Synthesis : The intramolecular amidation techniques have been utilized to create novel heterocyclic systems, further expanding the chemical space of purine-related compounds. These methodologies demonstrate the versatility of purine chemistry in accessing complex heterocycles, which could have various biological activities Kolavi, Hegde & Khazi, 2006.
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit inhibitory activity against protein tyrosine phosphatase 1b (ptp1b) , a key regulator of insulin and leptin signaling pathways.
Mode of Action
It’s worth noting that benzothiazole derivatives are known to interact with their targets via the formation of hydrogen bonds . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
If we consider its potential inhibitory activity against ptp1b, it could impact the insulin and leptin signaling pathways . These pathways play crucial roles in glucose homeostasis and energy balance, respectively.
Result of Action
Similar compounds have shown good anti-hyperglycemic efficacy in streptozotocin-induced diabetic wistar rats , suggesting potential therapeutic effects in the management of diabetes.
Action Environment
It’s worth noting that the fluorescence phenomenon observed in similar benzothiazole derivatives can be influenced by solvent polarity .
Properties
IUPAC Name |
8-(azepan-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2S2/c1-25-18-17(19(29)26(2)22(25)30)28(20(24-18)27-11-7-3-4-8-12-27)13-14-31-21-23-15-9-5-6-10-16(15)32-21/h5-6,9-10H,3-4,7-8,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFWBQRNJPSUHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CCSC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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